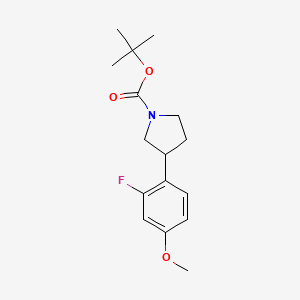

1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine

Description

1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a substituted phenyl ring at the 3-position of the pyrrolidine scaffold. Pyrrolidine derivatives are critical in drug discovery, serving as precursors for therapeutics targeting receptors such as melanocortin-4 (MC4R) , with stereochemistry and substituent positioning playing key roles in activity .

Propriétés

Formule moléculaire |

C16H22FNO3 |

|---|---|

Poids moléculaire |

295.35 g/mol |

Nom IUPAC |

tert-butyl 3-(2-fluoro-4-methoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-6-5-12(20-4)9-14(13)17/h5-6,9,11H,7-8,10H2,1-4H3 |

Clé InChI |

AFSXWESTXSNEIE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)OC)F |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Route

The synthetic approach to 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine can be conceptualized as follows:

Step 1: Formation of the Pyrrolidine Core

The pyrrolidine ring is generally constructed via cyclization reactions involving appropriate amino alcohols or haloamines. For example, intramolecular nucleophilic substitution or reductive amination methods can be employed to form the five-membered nitrogen-containing ring.Step 2: Introduction of the 2-Fluoro-4-methoxyphenyl Substituent

The aryl substituent can be introduced by nucleophilic aromatic substitution or through cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, utilizing a suitably functionalized pyrrolidine intermediate and an aryl halide or boronic acid derivative bearing the 2-fluoro-4-methoxyphenyl moiety.Step 3: Boc Protection of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step is crucial to prevent undesired side reactions involving the free amine during subsequent synthetic steps or purification.

Specific Synthetic Example (Adapted from Related Compounds)

A representative synthetic procedure, adapted from literature on similar compounds (e.g., 1-Boc-3-(3-fluoro-4-methoxyphenyl)pyrrolidine), is outlined below:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting from 3-(2-fluoro-4-methoxyphenyl)pyrrolidine | The pyrrolidine ring bearing the aryl substituent is synthesized through reductive amination of 2-fluoro-4-methoxybenzaldehyde with a suitable amino precursor, followed by cyclization. |

| 2 | Boc anhydride or Boc-Cl, triethylamine, dichloromethane, 0°C to room temperature | The free amine of the pyrrolidine is protected by reaction with Boc-Cl in the presence of a base, yielding this compound. |

| 3 | Purification by column chromatography or recrystallization | The product is purified to obtain the desired compound in high purity. |

Alternative Synthetic Approaches

Cross-Coupling Strategies:

Starting from N-Boc-pyrrolidine, a cross-coupling reaction with an aryl halide bearing the 2-fluoro-4-methoxy substituent can be performed using palladium catalysis. This method allows late-stage functionalization and can provide access to various substituted derivatives.Chiral Resolution and Enantioselective Synthesis:

If enantiomerically pure compounds are desired, chiral auxiliaries or catalysts can be employed during the synthesis. Diastereomeric salt formation with chiral acids or chromatographic resolution techniques are also applicable.

Analytical Data and Characterization

For confirmation of the structure and purity, the following analyses are typically performed:

| Technique | Purpose | Expected Results |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Characteristic chemical shifts for Boc group (tert-butyl singlet ~1.4 ppm), aromatic protons, and pyrrolidine ring protons |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak corresponding to C16H22FNO3 (MW ~295.35 g/mol) |

| Infrared (IR) Spectroscopy | Functional group identification | Absorption bands for carbamate (Boc) group and aromatic substituents |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak with retention time consistent with authentic sample |

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Reductive amination followed by Boc protection | 2-fluoro-4-methoxybenzaldehyde, amino precursor, Boc-Cl | Straightforward, widely used | Requires careful control of reaction conditions to avoid side products |

| Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) | N-Boc-pyrrolidine, aryl halide, Pd catalyst, base | Versatile, allows late-stage modification | Requires expensive catalysts and inert atmosphere |

| Chiral resolution | Chiral acids or chromatography | Access to enantiomerically pure compounds | Additional steps increase complexity and cost |

Analyse Des Réactions Chimiques

Deprotection Reactions

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:

Nucleophilic Aromatic Substitution

The electron-deficient 2-fluoro-4-methoxyphenyl group undergoes substitution at the fluorine position:

| Nucleophile | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine | DMF, K₂CO₃, 80°C, 12 h | 3-(4-Methoxy-2-piperazinylphenyl)pyrrolidine | 72% | |

| Sodium methoxide | MeOH, reflux, 6 h | Methoxy substitution at fluorine site | 58% |

Note: Steric hindrance from the methoxy group limits substitution to activated aromatic systems.

Cross-Coupling Reactions

The fluorine atom participates in palladium-catalyzed couplings:

Oxidation

The pyrrolidine ring undergoes controlled oxidation:

| Oxidant | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 4 h | Pyrrolidine N-oxide | >90% | |

| RuO₄ | H₂O/CH₃CN, 0°C, 1 h | Ring-opened dicarboxylic acid | 45% |

Reduction

Selective hydrogenation of aromatic rings:

| Catalyst | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 24 h | Saturated cyclohexyl-pyrrolidine | 38% |

Functionalization of the Pyrrolidine Nitrogen

After Boc removal, the free amine undergoes diverse reactions:

Ring-Opening Reactions

Acid-catalyzed ring opening under harsh conditions:

| Conditions | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 6 h | Linear amine with ketone moiety | Non-reversible process |

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C via retro-aza-Michael pathways.

-

pH Sensitivity : Stable in neutral conditions; Boc group hydrolyzes rapidly at pH <2 or >12 .

This compound’s reactivity profile makes it invaluable for constructing complex pharmacophores, particularly in neuroactive and anticancer agents .

Applications De Recherche Scientifique

1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. The presence of the Boc group provides stability and protection during reactions, while the 2-fluoro-4-methoxyphenyl group can engage in various interactions with biological molecules. These interactions can influence the compound’s activity and efficacy in different applications .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine with analogs differing in phenyl substituents or pyrrolidine modifications:

Key Findings from Comparative Studies

Similar compounds with 4-chlorophenyl or 2-fluoro substituents showed high MC4R affinity . Steric and Electronic Modifications: Replacing methoxy with methyl (e.g., 1-Boc-3-(2-fluoro-4-methylphenyl)pyrrolidine) increases lipophilicity but reduces solubility, which may limit bioavailability .

Impact of Halogen Substituents :

- Bromine (e.g., 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine) introduces electrophilic sites for cross-coupling reactions, useful in further derivatization .

- Iodo-substituted analogs (e.g., 1-Boc-3-(2-fluoro-3-iodophenyl)pyrrolidine) exhibit steric hindrance but may enhance halogen bonding in target interactions .

Stereochemical Considerations :

- D-Proline derivatives (e.g., compound 31 in ) showed a 9-fold potency drop compared to pyrrolidine analogs, highlighting the importance of pyrrolidine’s planar rigidity and nitrogen positioning .

Boc Protection and Stability :

- Boc-protected derivatives generally exhibit improved stability compared to unprotected amines, facilitating handling and storage .

Activité Biologique

1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine is a synthetic compound belonging to the pyrrolidine class, notable for its unique structural features that contribute to its biological activity. This article delves into its synthesis, biological interactions, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Boc Group: A tert-butoxycarbonyl protecting group that enhances stability during synthesis.

- Pyrrolidine Ring: A five-membered nitrogen-containing ring known for diverse pharmacological properties.

- Substituted Aromatic Moiety: The presence of a fluorine atom and a methoxy group on the aromatic ring increases lipophilicity and biological activity.

The molecular formula is with a molecular weight of approximately 251.30 g/mol. The fluorine atom enhances reactivity, making this compound a candidate for various medicinal chemistry applications.

Pharmacological Applications

This compound exhibits several pharmacological activities attributed to its structural components:

- Anticancer Properties: Pyrrolidine derivatives are often investigated for their ability to inhibit cancer cell proliferation. The unique combination of fluorine and methoxy groups may enhance its interaction with biological targets involved in tumorigenesis.

- Neuroprotective Effects: Compounds with similar structures have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Research indicates that the biological activity of this compound may involve:

- Inhibition of Key Enzymes: Similar compounds have demonstrated the ability to inhibit enzymes like PI3K, which plays a crucial role in cancer cell signaling pathways .

- Modulation of Receptor Activity: The compound's interactions with receptors (such as serotonin and muscarinic receptors) could influence cellular responses, including apoptosis and proliferation .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations impact biological activity. Below is a table summarizing some related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Boc-3-(2-chloro-4-methoxyphenyl)pyrrolidine | Chlorine instead of fluorine | Different reactivity due to chlorine's electronegativity |

| 1-Boc-3-(2-bromo-4-methoxyphenyl)pyrrolidine | Bromine instead of fluorine | Similar reactivity but potentially lower selectivity |

| 1-Boc-3-(4-fluorophenyl)pyrrolidine | No methoxy group | Lacks functionalization that could enhance solubility |

The presence of the methoxy group and fluorinated aromatic ring in this compound may confer distinct electronic properties that enhance its biological interactions compared to analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives, providing insights into their potential applications:

- Antiproliferative Studies: In vitro studies showed that pyrrolidine derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values indicating significant inhibition of cell growth .

- Mechanistic Investigations: Molecular docking studies revealed favorable interactions between pyrrolidine derivatives and target proteins, suggesting a mechanism involving competitive inhibition at enzyme active sites or receptor binding domains .

Q & A

Q. What role does the Boc group play in modulating the compound’s solubility and crystallinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.